1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms and a pyridin-2-ylamino group attached to a propan-2-ol backbone. The high electronegativity of fluorine atoms imparts significant stability and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol typically involves the reaction of hexafluoroacetone with pyridin-2-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions due to its high polarity and stability.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions, as it can act as a fluorinated probe.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals, such as fluorinated polymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with polar functional groups in biological molecules. This results in the modulation of enzyme activity, protein conformation, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar fluorinated structure but lacking the pyridin-2-ylamino group.
Hexafluoroisopropanol: Another fluorinated alcohol with high polarity and stability, commonly used as a solvent in organic synthesis.
Trifluoroethanol: A fluorinated alcohol with fewer fluorine atoms, used in protein folding studies and as a solvent.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-ylamino)propan-2-ol stands out due to the presence of the pyridin-2-ylamino group, which imparts additional reactivity and specificity in chemical reactions. This unique functional group allows for selective interactions with biological targets, making the compound valuable in medicinal chemistry and biochemical research.
Properties
CAS No. |
64139-77-1 |
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Molecular Formula |
C8H6F6N2O |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(pyridin-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C8H6F6N2O/c9-7(10,11)6(17,8(12,13)14)16-5-3-1-2-4-15-5/h1-4,17H,(H,15,16) |
InChI Key |
RMPQZDNFEUNDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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